亚甲基紫

描述

Methylene Violet (MV) is a phenazine dye with a rich history in various applications, including as a stain in pathology and as a component in polychrome methylene blue dyes . It is known for its photosensitizing properties, which have been explored for potential use in photodynamic inactivation of microorganisms and photomedicinal purposes . Despite its historical significance and potential applications, there has been a lack of clinical tests in recent literature, possibly due to incomplete information regarding its photophysics and the effects of the medium on its properties .

Synthesis Analysis

The synthesis of Methylene Violet can be achieved through the hydrolytic oxidation of methylene blue. Historically, this has been considered a difficult chemical reaction, with Bernthsen originally using Ag2O for the hydrolysis . A more practical method involves treating methylene blue with potassium chlorate and sodium hydroxide, followed by the addition of a zinc salt and sodium bicarbonate, and gentle boiling . This process yields Methylene Violet free from methylene blue and azure dyes.

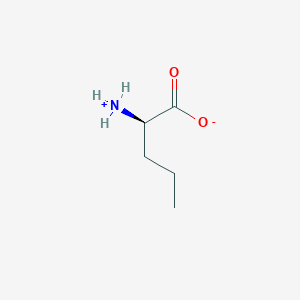

Molecular Structure Analysis

Methylene Violet is a phenazinium dye, specifically the 3-amino-7-dimethylamino-5-phenyl phenazium chloride . Its molecular structure is characterized by a high permanent dipole and polarizability, which significantly influence its solvatochromism and excited states decay kinetics . The molecular structure also allows for the formation of complexes with DNA, as evidenced by the binding of Methylene Violet to DNA through intercalation .

Chemical Reactions Analysis

Methylene Violet undergoes various chemical reactions, including oxidation by bromate ions under acidic conditions, which has been studied using stopped-flow techniques . The reaction kinetics are complex, with an initial slow reaction followed by a rapid one after an induction period. The dye also forms complexes with DNA in the dark and can covalently bind to DNA upon irradiation with visible light in a deoxygenated environment .

Physical and Chemical Properties Analysis

The photophysical properties of Methylene Violet are influenced by the polarity of the solvent, leading to unusual solvatochromism and decay kinetics of its excited states . The interaction with DNA is characterized by a strong binding affinity, with the binding being exothermic and favored by hydrophobic forces . Methylene Violet also exhibits photosensitizing properties, generating singlet oxygen upon visible-light irradiation . Its interaction with DNA and other molecules is sensitive to the presence of acids and the chemical environment, which can significantly affect its photosensitization mechanisms .

科学研究应用

光化学反应

这种有机染料在光化学反应中具有潜力,利用可见光作为可再生能源,开发涉及单电子转移 (SET) 和能量转移 (EnT) 途径的催化途径,这些途径在有机合成和光动力疗法中至关重要 .

环境监测

亚甲基紫的浓度可以通过分光光度法测定,这对开发净化工艺至关重要。这对于监测工业染料的环境影响并确保符合健康和安全法规非常重要 .

染料去除研究

研究人员已经对使用活性炭嵌入零价铁 (ZVI) 等吸附剂从废水中去除亚甲基紫等染料的去除效率和净化机制进行了研究,这对水处理技术至关重要 .

生物聚合物基吸附剂

人们越来越关注使用天然生物聚合物基吸附剂(如纤维素、壳聚糖、海藻酸盐和淀粉)有效地从环境中去除亚甲基紫等有害染料,这有助于可持续的废物管理实践 .

未来方向

The evolution in resistant bacterial strains will drive continual changes in advanced wound care products. Demand will increase for economically priced, versatile wound care dressings that assist in debridement, maintain a moist wound environment, absorb and trap bacterial debris, and decrease dressing change frequency . Methylene Violet, with its antibacterial properties, could play a significant role in this future direction.

作用机制

Target of Action

Methylene violet, also known as Methylene Violet 3RAX, is a phenazine dye that primarily targets the mitochondria of cells . It has been shown to have inhibitory effects on human red blood cell acetylcholinesterase (AChE) and human plasma butyrylcholinesterase (BChE), with Kis values of 1.58 and 0.51 μM respectively .

Mode of Action

Methylene violet interacts with its targets by changing the molecular structure of DNA, undermining the module of DNA, and inducing the generation of reactive singlet oxygen . This interaction leads to changes in the cellular environment, affecting the function and viability of the cells. In the context of photodynamic therapy, methylene violet has been conjugated with porphyrin, a compound known for its high DNA binding constant and efficacy in inhibiting cancer cells .

Biochemical Pathways

The biochemical pathways affected by methylene violet are primarily related to the generation of reactive singlet oxygen . Singlet oxygen, as a primary damaging agent, induces apoptosis of cancer cells in photodynamic therapy . Specifically, it could effectively damage the tiny blood vessels in the tumor tissue and then cause cell death and local bleeding .

Pharmacokinetics

Methylene blue has a bioavailability of 53–97% upon oral administration, with plasma concentration peaking after 30–60 minutes . It exhibits extracellular compartment kinetics with a terminal plasma half-life of 5–6 hours . Differences in organ distribution of methylene blue are mainly responsible for the different pharmacokinetics after oral and intravenous administration .

Result of Action

The result of methylene violet’s action is primarily observed at the cellular level. Its interaction with DNA and the generation of reactive singlet oxygen can lead to cell death . In the context of photodynamic therapy, methylene violet conjugated with porphyrin has shown efficacy in inhibiting cancer cells .

Action Environment

The action of methylene violet can be influenced by various environmental factors. For instance, in the context of wastewater treatment, the removal efficiency of methylene violet can be affected by factors such as initial dye concentration, solution pH, temperature, and adsorbent dose . Furthermore, the presence of other substances in the environment, such as contaminants in wastewater, can also influence the action and efficacy of methylene violet .

属性

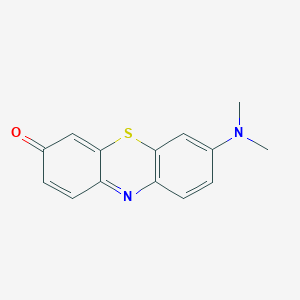

IUPAC Name |

7-(dimethylamino)phenothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJHHTHBYJROOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062481 | |

| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2516-05-4 | |

| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(dimethylamino)-3H-phenothiazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE VIOLET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3G6PD8NRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

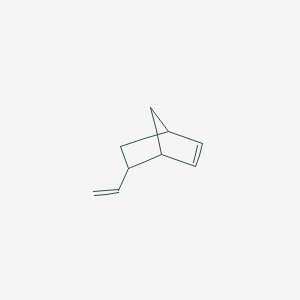

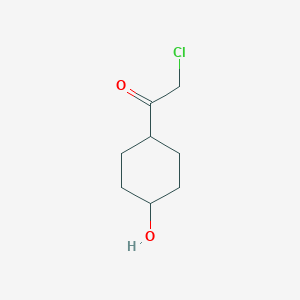

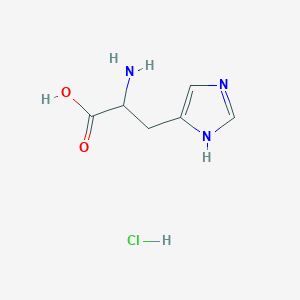

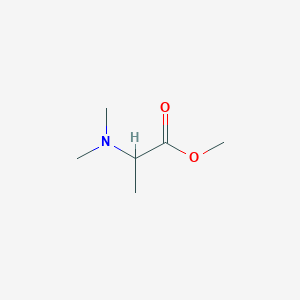

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methylene Violet interact with DNA?

A1: Methylene Violet can interact with DNA through multiple modes, depending on the specific derivative and conditions. Some MV derivatives, such as those with amino group modifications, predominantly intercalate between DNA base pairs. [] Other derivatives, particularly those with bulky substituents, exhibit mixed binding modes involving both groove binding and electrostatic interactions with the DNA backbone. [, ]

Q2: What are the downstream effects of Methylene Violet's interaction with DNA?

A2: The interaction of MV with DNA can have significant downstream effects. Upon irradiation with visible light, MV can induce DNA photocleavage, potentially leading to cell death. [, ] This photocleavage activity is linked to the dye's ability to generate singlet oxygen, a reactive oxygen species that can damage DNA. [, ] Covalent binding of MV to DNA upon irradiation has also been observed. [, ]

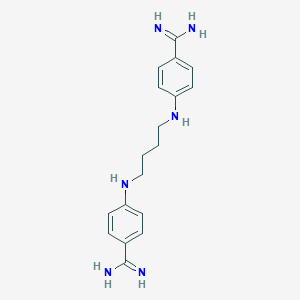

Q3: What is the molecular formula and weight of Methylene Violet?

A3: The molecular formula of Methylene Violet is C15H15ClN4. Its molecular weight is 286.77 g/mol.

Q4: What spectroscopic data is available for Methylene Violet?

A4: Methylene Violet has characteristic spectroscopic signatures: * UV-Vis: MV exhibits a characteristic absorption spectrum in the visible region, with a maximum absorbance wavelength (λmax) around 550 nm. Binding to DNA typically results in a bathochromic shift (red shift) and hypochromism (decreased absorbance) in the absorption spectrum. [, ] * NMR: 1H NMR spectroscopy provides structural information about MV and its derivatives. [] * IR: Infrared (IR) spectroscopy can be used to identify functional groups present in MV and its derivatives. [] * Mass spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation patterns of MV and its derivatives. []

Q5: What are some applications of Methylene Violet that rely on its material compatibility?

A6: Methylene Violet's compatibility with biological systems allows its use in various applications: * Biological staining: MV has been used as a stain in biological research, particularly for histological studies and identifying specific cellular components. [, , ] * Photodynamic therapy: Research explored the potential of MV as a photosensitizer for photodynamic therapy due to its DNA binding affinity and phototoxic effects. [, ] * Yeast viability assessment: MV is utilized as an alternative to methylene blue for determining yeast viability in brewing and fermentation processes. [, ]

Q6: What catalytic properties does Methylene Violet possess?

A7: Methylene Violet can act as a photosensitizer, catalyzing reactions in the presence of light. It has been investigated for its photocatalytic activity in the degradation of organic pollutants, particularly dyes, in wastewater treatment. [, ]

Q7: What are the mechanisms involved in the photocatalytic degradation of dyes using Methylene Violet?

A7: While specific mechanisms are not elaborated on in the provided research, MV likely functions through a type II photodynamic process. Upon light absorption, MV transitions to an excited state and transfers energy to molecular oxygen, generating singlet oxygen. This highly reactive species then degrades the target dye molecules.

Q8: Have there been computational studies on Methylene Violet?

A9: Yes, computational methods have been employed to study Methylene Violet: * EPR Spectral Analysis: High-resolution electron paramagnetic resonance (EPR) spectroscopy, combined with theoretical calculations, has been used to investigate the electronic structure and properties of MV. [] * Kinetic Modeling: Software like Simkine3 has been used to simulate and analyze complex kinetic mechanisms involving MV, such as its reaction with acidic bromate. []

Q9: How do structural modifications of Methylene Violet affect its activity?

A10: Structural modifications significantly impact MV's activity: * Amino Group Modifications: Altering the amino group substituents on MV influences its DNA binding mode, singlet oxygen generation efficiency, and ultimately, its DNA photocleavage activity. [] * Halogenation: Halogenated MV derivatives, such as bromo- and iodo-methylene violet, demonstrate increased quantum yields for singlet oxygen formation and enhanced phototoxicity compared to non-halogenated MV. [, ] * Methylation: Methylation of MV, as in O-methyl methylene violet (OMeMV), can drastically reduce its singlet oxygen quantum yield and phototoxic efficacy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)

![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)